4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate
Overview
Description
4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate is an organic compound with a complex structure It is characterized by the presence of acetylamino groups, an ethoxy group, and an acetate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate typically involves multiple steps. One common method includes the acetylation of 4-(aminomethyl)-2-ethoxyphenol, followed by further acetylation to introduce the bis(acetylamino) groups. The reaction conditions often involve the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino groups to amino groups.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The acetylamino groups can form hydrogen bonds with active sites, while the ethoxy and acetate groups may influence the compound’s solubility and bioavailability. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis(acetylamino)methyl]-2-methoxyphenyl acetate
- 4-[Bis(acetylamino)methyl]-2-propoxyphenyl acetate
- 4-[Bis(acetylamino)methyl]-2-butoxyphenyl acetate
Uniqueness
4-[Bis(acetylamino)methyl]-2-ethoxyphenyl acetate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with biological targets. Compared to similar compounds with different alkoxy groups, it may exhibit distinct properties in terms of solubility, stability, and biological activity.
Properties
IUPAC Name |
[4-(diacetamidomethyl)-2-ethoxyphenyl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-5-21-14-8-12(6-7-13(14)22-11(4)20)15(16-9(2)18)17-10(3)19/h6-8,15H,5H2,1-4H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSUDVGUOXITLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(NC(=O)C)NC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181787 | |
Record name | Acetamide, N,N′-[[4-(acetyloxy)-3-ethoxyphenyl]methylene]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924861-84-7 | |
Record name | Acetamide, N,N′-[[4-(acetyloxy)-3-ethoxyphenyl]methylene]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924861-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N,N′-[[4-(acetyloxy)-3-ethoxyphenyl]methylene]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.